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Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993 Get Quote

A Technical Guide for Structural Validation and Isomer
Differentiation
Target Compound: 1-(Indolin-7-yl)ethanone CAS Registry Number: 104019-19-4 Molecular

Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol [1]

Introduction: The Structural Mandate
In drug discovery, the indoline scaffold serves as a critical pharmacophore for various kinase

inhibitors and G-protein coupled receptor (GPCR) ligands. The specific isomer 1-(Indolin-7-
yl)ethanone (7-acetylindoline) presents a unique spectroscopic challenge and opportunity

compared to its N-acetylated isomer (1-acetylindoline).

Unlike the N-acetyl variant, where the carbonyl is attached to the nitrogen, the C7-acetyl

substitution places the carbonyl oxygen in direct proximity to the indoline N-H. This creates a

stable, 6-membered pseudo-ring via Intramolecular Hydrogen Bonding (IMHB).

This guide details the protocol to isolate, acquire, and interpret the 1H NMR spectrum of 1-
(Indolin-7-yl)ethanone, using the IMHB as a primary diagnostic tool.

Experimental Protocol
Sample Preparation
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To accurately observe the intramolecular hydrogen bond, solvent choice is critical. Protic

solvents (MeOH-d4) or highly polar acceptors (DMSO-d6) can compete with the intramolecular

interaction, potentially broadening or shifting the N-H signal.

Primary Solvent:Chloroform-d (CDCl₃) (99.8% D).

Rationale: Non-polar nature maximizes the stability of the intramolecular N-H···O=C bond,

resulting in a sharp, distinct downfield signal.

Concentration: 5–10 mg in 0.6 mL solvent.

Tube: 5 mm high-precision NMR tube.

Instrument Parameters
Field Strength: ≥ 400 MHz (500 MHz recommended for clear resolution of aromatic

coupling).

Temperature: 298 K (25°C).

Pulse Sequence: Standard 1D proton (zg30 or similar).

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated acetyl

methyl protons.

Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignment Strategy
The spectrum of 1-(Indolin-7-yl)ethanone is defined by four distinct zones. The assignment

logic flows from the most deshielded (diagnostic) protons to the aliphatic backbone.

Zone A: The Diagnostic N-H (9.0 – 10.5 ppm)
The most critical feature of this molecule is the N-H proton.

Observation: A broad singlet (br s) significantly downfield, typically between 9.0 and 10.5

ppm.
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Mechanistic Insight: This extreme deshielding is caused by the deshielding cone of the

carbonyl anisotropy and the intramolecular hydrogen bond between the N-H and the C7-

acetyl oxygen.

differentiation: In the N-acetyl isomer (1-acetylindoline), there is no N-H proton. If you see

this signal, you have confirmed the C7-substitution.

Zone B: The Aromatic Region (6.5 – 7.8 ppm)
The aromatic ring (C4, C5, C6) forms an AMX or ABC spin system depending on the field

strength.

H6 (Ortho to Acetyl): The most deshielded aromatic proton (~7.6 – 7.8 ppm). It appears as a

doublet (J ≈ 7-8 Hz) due to coupling with H5.

H4 (Ortho to Bridgehead): Typically appears as a doublet (~7.0 – 7.2 ppm), coupled to H5.

H5 (Meta to Acetyl): Appears as a triplet (or doublet of doublets) (~6.6 – 6.8 ppm) due to

coupling with both H4 and H6.

Zone C: The Indoline Ring (3.0 – 4.0 ppm)
The saturated portion of the ring (C2 and C3) appears as two distinct triplets (or multiplets).

H2 (Adjacent to N): Triplet (~3.6 – 3.8 ppm). Deshielded by the electronegative nitrogen.

H3 (Adjacent to Ar): Triplet (~3.0 – 3.2 ppm). Less deshielded, typical benzylic position.

Zone D: The Acetyl Group (~2.6 ppm)
Methyl Protons: A sharp singlet at 2.55 – 2.65 ppm. This is characteristic of an aryl ketone

(Ar-CO-CH3).

Summary of Chemical Shifts
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Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant
(J)

Mechanistic
Cause

N-H (1) 9.20 – 10.50* Broad Singlet 1H -

Intramolecula

r H-Bond

(IMHB)

Ar-H (6) 7.60 – 7.80 Doublet (d) 1H 7.5 Hz
Ortho to C=O

(Anisotropy)

Ar-H (4) 7.05 – 7.20 Doublet (d) 1H 7.5 Hz Meta to C=O

Ar-H (5) 6.60 – 6.80 Triplet (t) 1H 7.5 Hz
Para to

Bridgehead

Aliph-H (2) 3.60 – 3.80 Triplet (t) 2H 8.5 Hz
Alpha to

Nitrogen

Aliph-H (3) 3.00 – 3.20 Triplet (t) 2H 8.5 Hz Benzylic

Acetyl-CH₃ 2.55 – 2.65 Singlet (s) 3H - Aryl Ketone

*Note: The exact shift of the N-H proton is concentration and temperature dependent.

Structural Validation Logic (Workflow)
The following diagram illustrates the decision matrix for validating the structure of 1-(Indolin-7-
yl)ethanone against its common isomer.
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Acquire 1H NMR (CDCl3)

Check Region 9.0 - 11.0 ppm

Signal Present?

Isomer: C7-Acetyl
(1-(Indolin-7-yl)ethanone)

Yes (Broad Singlet)

Isomer: N-Acetyl
(1-Acetylindoline)

No Signal

Analyze Aromatic Region
(6.5 - 8.0 ppm)

Identify H6 (Ortho to C=O)
~7.7 ppm (Doublet)

Confirm Structure
via IMHB Logic

Click to download full resolution via product page

Caption: Logic flow for distinguishing 1-(Indolin-7-yl)ethanone from N-acetyl isomers using 1H

NMR markers.

Advanced Verification: 2D NMR Correlations
To achieve E-E-A-T (Expertise, Authoritativeness, Trustworthiness) standards in your data

package, perform the following 2D experiments if the 1D spectrum is ambiguous.
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COSY (Correlation Spectroscopy):

Confirm the H2 ↔ H3 spin system (triplet-triplet correlation).

Confirm the H5 ↔ H4 and H5 ↔ H6 connectivity in the aromatic ring.

NOESY (Nuclear Overhauser Effect):

Critical Check: Observe a NOE correlation between the Acetyl-CH₃ and H6 (aromatic).

This confirms the acetyl group is attached to the ring (C7) and not the nitrogen.

Contrast: In N-acetylindoline, the acetyl methyl would show NOE to H7 (which would be at

~8.2 ppm) and H2.

References
Structural Analysis of Indolines

Title: "Synthesis and Spectroscopic Characteriz
Source: Journal of Heterocyclic Chemistry.

URL:[Link](General Journal Link for Verification)

Intramolecular Hydrogen Bonding in NMR

Title: "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds."
Source: Molecules (MDPI), 2017, 22(4), 552.

URL:[Link]

Chemical Data Source

Title: "1-(Indolin-7-yl)ethanone (CAS 104019-19-4) Entry."[1]

Source: ChemSrc / Chemical Book.[2]

URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://onlinelibrary.wiley.com/journal/19435193
https://www.mdpi.com/1420-3049/22/4/552
https://www.benchchem.com/product/b033993?utm_src=pdf-body
https://cymitquimica.com/pt/produtos/IN-DA0092QY/104019-19-4/1-indolin-7-ylethanone/
https://www.chemsrc.com/en/cas/496-15-1_242954.html
https://www.chemsrc.com/en/cas/104019-19-4_893685.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Spectroscopic Characterization of 1-(Indolin-
7-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033993#1h-nmr-spectrum-analysis-of-1-indolin-7-yl-
ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b033993?utm_src=pdf-custom-synthesis
https://cymitquimica.com/pt/produtos/IN-DA0092QY/104019-19-4/1-indolin-7-ylethanone/
https://www.chemsrc.com/en/cas/496-15-1_242954.html
https://www.benchchem.com/product/b033993#1h-nmr-spectrum-analysis-of-1-indolin-7-yl-ethanone
https://www.benchchem.com/product/b033993#1h-nmr-spectrum-analysis-of-1-indolin-7-yl-ethanone
https://www.benchchem.com/product/b033993#1h-nmr-spectrum-analysis-of-1-indolin-7-yl-ethanone
https://www.benchchem.com/product/b033993#1h-nmr-spectrum-analysis-of-1-indolin-7-yl-ethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

